molecular formula C9H9F4N B13983535 (S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine

(S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B13983535
M. Wt: 207.17 g/mol
InChI Key: XTBKFZDHIZYROB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is a chiral amine featuring a fluorinated aromatic ring system. Its molecular formula is C₉H₉F₄N, with a molecular weight of 219.17 g/mol. The compound contains a phenyl ring substituted with a 2-fluoro group and a 4-trifluoromethyl group, attached to an ethanamine backbone in the S-configuration (enantiomerically pure) .

Structurally, the trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, while the fluoro (-F) substituent at the ortho position influences electronic distribution and steric hindrance. The compound is available as a hydrochloride salt (95% purity) in research quantities, though commercial availability has been discontinued in some catalogs .

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1

InChI Key

XTBKFZDHIZYROB-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)C(F)(F)F)F)N

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)F)N

Origin of Product

United States

Preparation Methods

3 Comparative Data Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Notes Reference
1 Friedel-Crafts Acylation Fluorobenzene, phenyl acetyl chloride, Lewis acid Formation of fluorophenyl ethanone intermediate
2 Halogenation & Extraction Chlorinating agents, methylene chloride, aqueous washes Purification of intermediate
3 Imine Formation Aryl ketone, (S)-α-methylbenzylamine, p-TsOH, toluene reflux Chiral imine intermediate formation
4 Catalytic Hydrogenation Pd/C, H2 atmosphere, methanol solvent Reduction to chiral amine
5 Salt Formation & Crystallization Acid (HCl, p-TsOH), ethyl acetate or IPA solvent Isolation of pure chiral amine salt

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine is a chiral compound featuring a fluorine atom and a trifluoromethyl group on a phenyl ring, along with an ethanamine moiety. It has a molecular formula of C₉H₉F₄N and a molecular weight of approximately 207.17 g/mol. This compound is notable for its unique combination of functional groups, which enhances its lipophilicity and potential biological interactions.

Scientific Research Applications

(S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine finds use as a reagent in synthesizing more complex molecules. The trifluoromethyl group enhances its interaction with hydrophobic sites on proteins and enzymes, potentially modulating their activity. This compound has been studied for its effects on various biological pathways and may serve as a valuable tool in pharmacological research. The compound's lipophilicity allows it to penetrate cellular membranes effectively, facilitating studies on its pharmacodynamics and pharmacokinetics. Interaction studies often focus on its binding affinity to specific receptors or enzymes, which can provide insights into its potential therapeutic uses.

Structural Similarities

Several compounds share structural similarities with (S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine.

Mechanism of Action

The mechanism of action of (S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. This can modulate the activity of the target protein, leading to desired biological effects.

Comparison with Similar Compounds

Fluoro and Trifluoromethyl Group Positioning

  • (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1415257-78-1): Differs by a 3-fluoro substituent instead of 2-fluoro.
  • 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1373865-26-9):
    • Features a 5-trifluoromethyl group, shifting the electron-withdrawing effect to the meta position. This may alter solubility or metabolic stability compared to the para-substituted target compound .

Halogen Substitution

  • (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (CAS 1241677-54-2):
    • Replaces the trifluoromethyl group with a bromo atom and adds a 6-fluoro substituent.
    • Bromine’s larger atomic radius increases steric bulk, while additional fluorine atoms enhance lipophilicity .

Functional Group Variations

Trifluoromethyl vs. Trifluoromethoxy

  • (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS 1391540-47-8): Substitutes the trifluoromethyl group with a trifluoromethoxy (-OCF₃) group.

Ethanamine vs. Propylamine Backbone

  • 1-(2-Fluoro-4-trifluoromethyl-phenyl)-propylamine hydrochloride (CAS 2203940-65-0):
    • Extends the carbon chain from ethanamine to propylamine .
    • The longer chain may enhance membrane permeability but could reduce metabolic stability due to increased susceptibility to oxidation .

Stereochemical Comparisons

  • (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS 1208989-29-0):
    • Represents the R-enantiomer of the trifluoromethoxy analog.
    • Enantiomeric pairs often exhibit divergent biological activities; for example, the S-configuration in the target compound may show higher receptor selectivity than the R-form in certain applications .

Biological Activity

(S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine is a chiral compound notable for its unique structural features, including a phenyl ring substituted with a fluorine atom and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉F₄N
  • Molecular Weight : Approximately 207.17 g/mol
  • Structural Characteristics : The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing for better interaction with hydrophobic sites on proteins and enzymes, which may modulate their activity.

The biological activity of (S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The fluorinated groups are known to enhance binding affinity, potentially leading to increased therapeutic effects. The compound's lipophilicity facilitates effective cellular membrane penetration, which is crucial for its pharmacodynamics and pharmacokinetics.

Biological Activity Overview

Research indicates that (S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine may exhibit the following biological activities:

  • Anticancer Properties : The compound has shown promise in modulating cancer cell proliferation through its interactions with specific molecular targets .
  • Antimicrobial Activity : Investigations into its antimicrobial properties suggest that it may be effective against certain pathogens, although detailed studies are ongoing.

1. Interaction Studies

Studies have demonstrated that (S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine can effectively bind to various receptors involved in disease pathways. For instance, its binding affinity was evaluated using in vitro assays, revealing significant interactions with target proteins relevant to cancer therapy.

2. Comparative Analysis

A comparative analysis of similar fluorinated compounds highlights the unique advantages offered by (S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine:

Compound NameEC50 (nM)Cytotoxicity TC50 (nM)Target
Compound A1802200Cancer
Compound B1502000Antimicrobial
(S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamineTBDTBDTBD

This table illustrates the potential efficacy of (S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine compared to other compounds.

Q & A

Q. What are the key synthetic methodologies for preparing (S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine?

The synthesis typically involves enantioselective routes due to the chiral (S)-configuration. A common approach includes:

  • Chiral resolution of racemic mixtures using tartaric acid derivatives to isolate the (S)-enantiomer .
  • Nucleophilic substitution on halogenated precursors (e.g., 2-fluoro-4-(trifluoromethyl)phenyl derivatives) with ammonia equivalents, followed by chiral auxiliary-assisted asymmetric synthesis.
  • Enzymatic resolution using lipases or esterases to hydrolyze specific enantiomers from prochiral intermediates.

Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral purity?

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to confirm >99% enantiomeric excess .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in studies of similar chiral amines .
  • NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms substitution patterns on the aromatic ring .
  • Polarimetry : Measures optical rotation to assess chiral purity, with specific rotation values cross-referenced against literature .

Advanced Research Questions

Q. How can researchers address racemization during synthesis or storage?

Racemization is influenced by pH, temperature, and solvent polarity. Mitigation strategies include:

  • Storage : Maintain at 2–8°C under inert gas (e.g., argon) to minimize air exposure and degradation .
  • Reaction conditions : Avoid strong acids/bases; use mild buffers during workup.
  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative decomposition .

Q. What experimental challenges arise in cross-coupling reactions involving this compound, and how are they resolved?

The electron-withdrawing trifluoromethyl (-CF₃) and fluoro groups deactivate the aromatic ring, slowing reactions like Suzuki-Miyaura couplings. Strategies include:

  • Catalyst optimization : Use Pd-PEPPSI or Buchwald-Hartwig catalysts with electron-rich ligands to enhance reactivity .
  • Microwave-assisted synthesis : Accelerate reaction rates under controlled thermal conditions .
  • Computational modeling : Density Functional Theory (DFT) predicts transition states to guide catalyst selection .

Q. How do steric and electronic effects influence the compound’s reactivity in medicinal chemistry applications?

  • Electronic effects : The -CF₃ group increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates.
  • Steric effects : The 2-fluoro substituent hinders rotation around the C-N bond, stabilizing bioactive conformations.
  • Applications : Used as a chiral building block for protease inhibitors or kinase-targeted therapies, leveraging its rigid aromatic core .

Q. What are the limitations in current stability studies, and how can experimental designs be improved?

  • Limitations : Accelerated degradation studies (e.g., high-temperature stress tests) may not replicate real-world storage conditions, leading to overestimated stability .
  • Improvements :
    • Use continuous cooling systems during long-term stability assays to mimic refrigerated storage.
    • Pair HSI (hyperspectral imaging) with LC-MS to monitor degradation products in real-time .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields?

  • Reproducibility checks : Verify catalyst purity, solvent dryness, and inert atmosphere conditions.
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent stoichiometry) causing yield variability .
  • Cross-validation : Compare NMR/X-ray data with published spectra to rule out structural misassignment .

Methodological Recommendations

Q. What protocols ensure safe handling of this amine in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation; the compound’s vapor pressure (0.5 mmHg at 20°C) necessitates controlled environments .
  • Spill management : Neutralize with citric acid solutions and dispose via hazardous waste protocols .

Tables for Key Data

Property Value/Method Reference
Enantiomeric purity >99% ee (chiral HPLC)
Melting point -10°C (lit.)
Specific rotation ([α]D) -40° (neat)
Stability 9-hour degradation under ambient conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.